molecular formula C10H9Li B6306990 lithium;2-methyl-1H-inden-1-ide CAS No. 56423-64-4

lithium;2-methyl-1H-inden-1-ide

Cat. No.: B6306990
CAS No.: 56423-64-4
M. Wt: 136.1 g/mol
InChI Key: JUJWWFXGMQILNM-UHFFFAOYSA-N
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Description

Lithium;2-methyl-1H-inden-1-ide is a useful research compound. Its molecular formula is C10H9Li and its molecular weight is 136.1 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methylindenyllithium is 136.08642872 g/mol and the complexity rating of the compound is 122. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Application in Chemical Synthesis

2-Methylindenyllithium has been used in various chemical synthesis processes. For instance, it played a role in the study of how ring strain affects a ring when phenyl groups accumulate at neighboring carbon atoms, leading to the formation of diradicals (Wittig, 1980). This research focused on synthesizing hydrocarbons capable of diyl formation, using dicarboxylic esters and transforming them into glycols, where phenyllithium showed superior results in yield.

In Organic Chemistry Reactions

2-Methylindenyllithium has been involved in studies exploring the generation of certain anions and their reactions, such as the generation of 2-lithio-2-(methylthio)-1,3-benzodithioles and their application in synthesizing unsymmetrical hexathioorthooxalates (Brown et al., 1984). These compounds were difficult to prepare by traditional methods, indicating the versatility of 2-methylindenyllithium in facilitating novel chemical reactions.

In Studies of Carbenoid Rearrangement

Research has also been conducted on the carbenoid rearrangement of gem-dihalogenospiropentanes using methyllithium, where 2-methylindenyllithium variants played a role. This study outlined the scope and limitations of this skeletal rearrangement, contributing to our understanding of complex organic reactions (Sedenkova et al., 2010).

In Coordination Chemistry

The compound has been used in the synthesis and structural study of specific indenylruthenium complexes, demonstrating its utility in coordination chemistry and the synthesis of complex organometallic compounds (Baker et al., 2005).

Properties

IUPAC Name

lithium;2-methyl-1H-inden-1-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9.Li/c1-8-6-9-4-2-3-5-10(9)7-8;/h2-7H,1H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJWWFXGMQILNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CC2=CC=CC=C2[CH-]1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Li
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50510442
Record name Lithium 2-methyl-1H-inden-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56423-64-4
Record name Lithium 2-methyl-1H-inden-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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lithium;2-methyl-1H-inden-1-ide
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Reactant of Route 6
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